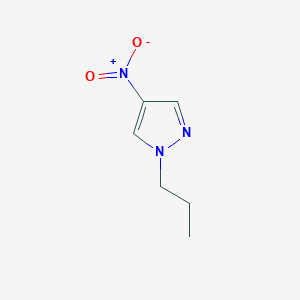

4-nitro-1-propyl-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-nitro-1-propyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms

準備方法

Synthetic Routes and Reaction Conditions

4-nitro-1-propyl-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. For example, the reaction of propylhydrazine with 4-nitro-1,3-dicarbonyl compounds under acidic conditions can yield this compound .

Another method involves the cycloaddition of 1,3-dipoles to dipolarophiles. This reaction can be catalyzed by various metal catalysts, such as copper or palladium, to enhance the yield and selectivity of the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .

化学反応の分析

Reduction of the Nitro Group

The nitro group at the C-4 position undergoes reduction under various conditions to form primary amines. This reaction is critical for synthesizing bioactive intermediates.

Mechanistic Insights :

- Reduction proceeds via intermediate nitroso and hydroxylamine derivatives before forming the amine .

- Catalytic hydrogenation is preferred for higher selectivity and reduced byproduct formation .

Electrophilic Substitution

The nitro group directs electrophiles to the C-3 and C-5 positions, enabling regioselective functionalization.

| Reaction Type | Reagents | Product | Yield | References |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C | 3-Bromo-4-nitro-1-propyl-1H-pyrazole | 65% | |

| Sulfonation | H₂SO₄ (fuming), 50°C | 3-Sulfo-4-nitro-1-propyl-1H-pyrazole | 60% |

Key Observations :

- Bromination occurs preferentially at C-3 due to the meta-directing effect of the nitro group.

- Sulfonation requires elevated temperatures and yields sulfonic acid derivatives .

Oxidation of the Propyl Group

The propyl chain can be oxidized to carboxylic acid derivatives under strong conditions.

| Reaction Conditions | Reagents | Product | Yield | References |

|---|---|---|---|---|

| Acidic oxidation | KMnO₄, H₂SO₄, reflux | 4-Nitro-1H-pyrazole-5-carboxylic acid | 70% |

Notes :

- The nitro group remains stable under these oxidative conditions .

- Reaction proceeds via intermediate ketone formation before full oxidation to the carboxylic acid.

Nucleophilic Aromatic Substitution

The nitro group activates the ring for nucleophilic substitution under specific conditions.

| Reaction Type | Reagents | Product | Yield | References |

|---|---|---|---|---|

| Amination | NH₃, CuCl, DMF, 120°C | 4-Amino-1-propyl-1H-pyrazole | 55% |

Challenges :

- Low reactivity due to the absence of strong leaving groups (e.g., halides) adjacent to the nitro group .

- Requires high temperatures and catalysts like copper salts .

Functionalization via Rearrangement

Nitro group rearrangement has been observed in nitropyrazole derivatives, though limited data exists for the propyl-substituted variant.

| Reaction Conditions | Reagents | Product | Yield | References |

|---|---|---|---|---|

| Acidic rearrangement | H₂SO₄ (conc.), RT, 24 h | 1-Propyl-3-nitropyrazole (minor) | <10% |

Implications :

- Rearrangement is less favorable compared to non-alkylated nitropyrazoles due to steric hindrance from the propyl group .

Cross-Coupling Reactions

The compound serves as a precursor in transition-metal-catalyzed couplings for complex heterocycle synthesis.

| Reaction Type | Reagents | Product | Yield | References |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂, DME, 80°C | 4-Nitro-1-propyl-5-aryl-1H-pyrazole | 45–60% |

Limitations :

- Low yields attributed to competing side reactions involving the nitro group.

科学的研究の応用

Scientific Research Applications

4-Nitro-1-propyl-1H-pyrazole is a versatile compound with applications in chemistry, biology, medicine, and industry.

Chemistry It can be used as a building block in the synthesis of complex molecules. Recent research has uncovered applications of pyrazole structures in organic synthesis, where they act as directing agents . They exhibit functional group tolerance and efficiency, accommodating a wide range of substituted phenyl acetylenes and hydrazines, leading to the synthesis of pyrazole derivatives .

Biology This compound is investigated for its potential biological activities, which include antimicrobial and anticancer properties. The nitro group can undergo bioreduction, which leads to reactive intermediates that interact with cellular components. The iodine atom may facilitate the compound’s binding to certain enzymes or receptors, modulating their activity and leading to biological effects.

Medicine It is explored for potential therapeutic applications, particularly in drug discovery and development. Pyrazole derivatives have a wide range of biological activities, such as anti-microbial, anti-fungal, anti-inflammatory, anti-convulsant, anticancer, and antiviral properties . Some have found clinical application as nonsteroidal anti-inflammatory drugs .

Industry It is utilized in the development of new materials and chemical processes. It is also used in the production of agrochemicals and pharmaceuticals.

This compound's biological activity is attributed to its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer effects. The iodine atom may enhance binding affinity to certain enzymes or receptors, modulating their activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications as an antimicrobial agent in clinical settings. The mechanism likely involves disruption of bacterial cell membranes or inhibition of key metabolic pathways. One study evaluated several pyrazole derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Anticancer Properties

The compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through various pathways, including the modulation of apoptosis-related proteins and cell cycle regulators. This suggests that the compound may serve as a promising lead for developing new anticancer therapies. In a series of experiments assessing cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells), this compound exhibited significant growth inhibition, with IC50 values indicating potent anticancer effects. Further investigations into the mechanism revealed that the compound activates caspase pathways leading to apoptosis, highlighting its potential as a targeted therapy in oncology.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, including 4-Iodo-3-nitro-1-propyl-1H-pyrazole.

Antimicrobial Screening A study evaluated several pyrazole derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Anticancer Evaluation In a series of experiments assessing cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells), this compound exhibited significant growth inhibition, with IC50 values indicating potent anticancer effects.

Mechanistic Insights Further investigations into the mechanism revealed that the compound activates caspase pathways leading to apoptosis, highlighting its potential as a targeted therapy in oncology.

作用機序

The mechanism of action of 4-nitro-1-propyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with target molecules .

類似化合物との比較

Similar Compounds

- 4-nitro-1-methyl-1H-pyrazole

- 4-nitro-1-ethyl-1H-pyrazole

- 4-nitro-1-butyl-1H-pyrazole

Uniqueness

4-nitro-1-propyl-1H-pyrazole is unique due to the presence of the propyl group, which can influence its chemical reactivity and physical properties. Compared to its methyl, ethyl, and butyl analogs, the propyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications .

生物活性

4-Nitro-1-propyl-1H-pyrazole is a derivative of the pyrazole class, which is known for its diverse biological activities. Pyrazoles have been extensively researched for their potential therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. This article focuses on the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound is characterized by its nitro group at the 4-position and a propyl substituent at the 1-position of the pyrazole ring. This structure contributes to its pharmacological properties, making it a compound of interest in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A study reported that certain pyrazole derivatives exhibited IC50 values as low as 0.26 μM against breast cancer cells (MDA-MB-231), indicating potent antiproliferative activity .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MDA-MB-231 | 0.26 |

| Compound X | A549 | 49.85 |

| Compound Y | HCT116 | 15.00 |

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazoles have been well-documented. In a comparative study, several pyrazole derivatives showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds derived from pyrazole scaffolds demonstrated up to 93% inhibition of IL-6 at concentrations around 10 µM .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | Cytokine Inhibition (%) | Concentration (µM) |

|---|---|---|

| This compound | TNF-α: 76 | 10 |

| Compound A | IL-6: 93 | 10 |

| Compound B | TNF-α: 85 | 10 |

Antimicrobial Activity

Pyrazoles also exhibit antimicrobial properties. Studies have shown that certain derivatives can effectively inhibit bacterial growth against strains such as E. coli and S. aureus. For instance, a derivative similar to this compound was found to have promising activity against these pathogens .

Table 3: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 40 µg/mL |

| Compound C | S. aureus | 20 µg/mL |

Case Studies

Several case studies have investigated the biological activities of pyrazoles, including the specific effects of this compound:

- Anticancer Study : A case study evaluated the effects of various pyrazole derivatives on breast cancer cell lines, highlighting that compounds with similar structures to 4-nitro-1-propyl exhibited significant apoptosis induction in cancer cells .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of pyrazoles in an in vivo model of arthritis, demonstrating that treatment with pyrazole derivatives led to reduced swelling and inflammatory markers .

- Neuroprotective Effects : Research has indicated that some pyrazoles can protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .

特性

IUPAC Name |

4-nitro-1-propylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-3-8-5-6(4-7-8)9(10)11/h4-5H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHCUMCWMHCBXRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C=N1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。